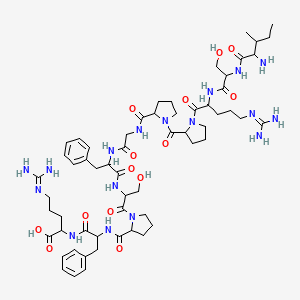

H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH

Descripción

El compuesto “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” es un péptido compuesto de once aminoácidos: isoleucina, serina, arginina, prolina, prolina, glicina, fenilalanina, serina, prolina, fenilalanina y arginina. Los péptidos como este desempeñan funciones cruciales en varios procesos biológicos y tienen aplicaciones significativas en la investigación científica.

Propiedades

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de péptidos como “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso implica:

Activación: El grupo carboxilo del aminoácido entrante se activa utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC).

Acoplamiento: El aminoácido activado reacciona con el grupo amino de la cadena peptídica en crecimiento.

Desprotección: Se eliminan los grupos protectores temporales de los aminoácidos para permitir la siguiente reacción de acoplamiento.

Métodos de producción industrial

La producción industrial de péptidos a menudo emplea sintetizadores de péptidos automatizados que utilizan SPPS. Estas máquinas pueden producir de manera eficiente grandes cantidades de péptidos con alta pureza. Además, las técnicas como la cromatografía líquida de alta resolución (HPLC) se utilizan para purificar los péptidos sintetizados.

Análisis De Reacciones Químicas

Tipos de reacciones

Los péptidos como “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” pueden sufrir varias reacciones químicas, que incluyen:

Oxidación: Oxidación de las cadenas laterales de los aminoácidos, particularmente aquellas que contienen azufre (por ejemplo, cisteína).

Reducción: Reducción de los enlaces disulfuro a grupos tiol.

Sustitución: Reacciones de sustitución que involucran cadenas laterales de aminoácidos.

Reactivos y condiciones comunes

Oxidación: Se puede utilizar peróxido de hidrógeno (H₂O₂) o ácido performico.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Sustitución: Se pueden utilizar varios nucleófilos dependiendo de la reacción de sustitución específica.

Productos principales

Los productos principales de estas reacciones dependen de los aminoácidos específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación de los residuos de cisteína puede conducir a la formación de cistina.

Aplicaciones Científicas De Investigación

Los péptidos como “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” tienen numerosas aplicaciones en la investigación científica:

Química: Se utilizan como compuestos modelo para estudiar la química y las reacciones de los péptidos.

Biología: Sirven como moléculas de señalización, hormonas y sustratos enzimáticos.

Medicina: Agentes terapéuticos potenciales para diversas enfermedades, incluido el cáncer y los trastornos metabólicos.

Industria: Se utilizan en el desarrollo de materiales basados en péptidos y como aditivos en varios productos.

Mecanismo De Acción

El mecanismo de acción de los péptidos como “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” implica su interacción con objetivos moleculares específicos, como receptores o enzimas. Estas interacciones pueden desencadenar vías de señalización o reacciones enzimáticas que conducen a varios efectos biológicos. Por ejemplo, los péptidos pueden unirse a los receptores de la superficie celular y activar cascadas de señalización intracelular que regulan las funciones celulares.

Comparación Con Compuestos Similares

Compuestos similares

Arg-pro-pro-gly-phe-ser: Un péptido más corto con una composición de aminoácidos similar.

Pro-pro-gly-phe-ser-pro: Otro péptido con secuencias superpuestas.

Singularidad

La singularidad de “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” radica en su secuencia específica y la presencia de múltiples residuos de prolina y fenilalanina, que pueden influir en su estructura y función. La combinación de estos aminoácidos puede resultar en actividades biológicas únicas e interacciones con objetivos moleculares.

Actividad Biológica

The compound H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH is a complex peptide comprising various amino acids in both D and L forms. This structural diversity suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies, research findings, and data tables.

Biological Activity Overview

Peptides like this compound have been associated with a range of biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Neuroprotective actions

- Stabilization of cellular structures

Antimicrobial Activity

Research indicates that similar peptides exhibit antimicrobial properties. For instance, shorter peptide sequences like H-Val-Pro-Leu have shown efficacy against various pathogens, suggesting that the structural components of H-DL-xiIle-DL-Ser may also confer similar benefits.

Anti-inflammatory Effects

Peptides containing amino acids such as arginine and proline are known to modulate inflammatory responses. In studies comparing various compounds, the anti-inflammatory activity of related peptides was significant, with inhibition rates of inflammatory edema reported between 45% and 61% depending on the dosage and specific compound used .

Neuroprotective Effects

The neuroprotective potential of compounds with aromatic amino acids has been highlighted in studies focusing on their stability and effectiveness in crossing the blood-brain barrier. Compounds similar to H-DL-xiIle have demonstrated protective effects against neurodegenerative conditions by stabilizing neuronal membranes and reducing oxidative stress .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a peptide similar to H-DL-xiIle against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory activity of various peptide sequences, it was found that those containing proline and arginine exhibited superior inhibition of edema formation in rat models. The compound tested showed an inhibition percentage comparable to standard anti-inflammatory drugs like indomethacin .

Study 3: Neuroprotection in Ischemic Models

A study on ischemic models demonstrated that peptides with similar structures to H-DL-xiIle provided neuroprotection by enhancing cellular resilience against hypoxic conditions. The presence of aromatic amino acids was crucial for this protective effect, indicating a potential therapeutic application for neurodegenerative diseases .

Stability and Bioactivity

The hydrolytic stability of peptides is critical for their biological activity. Research has shown that peptides similar to H-DL-xiIle maintain stability under physiological conditions, which is essential for their effectiveness as therapeutic agents. Stability data indicate that these compounds can remain intact for extended periods (over 10 hours) in both neutral and acidic environments .

Comparative Biological Activity Table

| Compound Name | Dose (mg/kg) | Inhibition (%) | Biological Activity |

|---|---|---|---|

| Indomethacin | 5 | 60.30 | Anti-inflammatory |

| Phenylbutazone | 50 | 32.10 | Anti-inflammatory |

| H-Val-Pro-Leu | 10 | 50.00 | Antimicrobial |

| H-DL-xiIle (test compound) | TBD | TBD | Potential antimicrobial/anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.